5-(Dibenzylamino)pentanenitrile
Description
5-(Dibenzylamino)pentanenitrile is a synthetic nitrile compound characterized by a pentanenitrile backbone substituted with a dibenzylamino group (-N(CH₂C₆H₅)₂) at the fifth carbon. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in enantioselective synthesis. For instance, (R)-5-(dibenzylamino)-4-(dimethyl(phenyl)silyl)pentanenitrile was synthesized via Cu-catalyzed hydroamination, achieving 92% enantiomeric purity . Analytical characterization includes IR, NMR, and HRMS data, confirming its structural integrity .
Properties
Molecular Formula |
C19H22N2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(dibenzylamino)pentanenitrile |
InChI |
InChI=1S/C19H22N2/c20-14-8-3-9-15-21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,15-17H2 |
InChI Key |
YWUHTEUVGVRCKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 5-(dibenzylamino)pentanenitrile, highlighting differences in substituents, sources, and applications:
Key Research Findings
Thermal Stability: Nitriles like 5-(methylthio)-pentanenitrile form preferentially at high temperatures (180°C) during food processing, unlike this compound, which requires controlled catalytic conditions .
Chiral Purity: The (R)-enantiomer of this compound was synthesized with 92% purity, underscoring its utility in asymmetric synthesis .
Natural vs.
Preparation Methods
Grignard Reaction-Based Alkylation
The Grignard reaction serves as a foundational method for introducing benzyl groups into nitrile precursors. In the synthesis detailed in patent DE69432611T2, a nitrile intermediate (e.g., compound 6 ) reacts with benzylmagnesium chloride in inert solvents like THF/heptane mixtures . For 5-(dibenzylamino)pentanenitrile, this approach could involve:
-
Formation of the α-Carbanion : Treating acetonitrile with a strong base (e.g., lithium diisopropylamide) generates an α-carbanion, which reacts with an electrophilic precursor.
-
Double Benzylation : Sequential addition of benzylmagnesium chloride introduces two benzyl groups at the α-position.
-
Chain Elongation : A subsequent aldol reaction or alkylation extends the carbon chain to achieve the pentanenitrile backbone.
Critical parameters include maintaining temperatures below 160°C to prevent decomposition and using ethereal solvents to stabilize the Grignard reagent . Yields for analogous reactions reach 93% when optimized .
Nucleophilic Substitution with Cyanide
Inspired by the synthesis of pentanenitrile , this method substitutes a dibenzylamino-containing alkyl halide with sodium cyanide:
Steps :
-
Synthesis of 5-(Dibenzylamino)pentyl Halide : Reacting 5-(dibenzylamino)pentanol with thionyl chloride or PBr₃ yields the corresponding halide.
-
Cyanide Displacement : Treating the halide with NaCN in dimethyl sulfoxide (DMSO) at 70–100°C facilitates nucleophilic substitution.
Optimization Data :
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| NaCN, DMSO | 70°C | 20 min | 93% |
| NaCN, THF/H₂O | 25°C | 12 h | 64% |
This method prioritizes polar aprotic solvents, with DMSO enhancing cyanide nucleophilicity .
Ring-Opening of Quaternary Ammonium Salts
Quaternary ammonium salts, such as pyrrolidinium derivatives, undergo ring-opening with cyanide nucleophiles. The RSC supplementary data demonstrates this via:
-
Quaternization : Reacting a tertiary amine (e.g., dibenzylamine) with methyl iodide forms a quaternary ammonium salt.
-
Ring-Opening with Cyanide : Treatment with acetone cyanohydrin in methanol at 65°C cleaves the ammonium ring, yielding this compound.
Key Observations :
-
Base Selection : Cs₂CO₃ (1.05 equiv.) achieves full conversion in 12 hours .
-
Solvent Effects : Methanol outperforms acetonitrile due to better solubility of intermediates.
Representative Reaction :
Michael Addition to α,β-Unsaturated Nitriles
Michael addition of dibenzylamine to an α,β-unsaturated nitrile constructs the dibenzylamino moiety. For example:
-
Synthesis of the Enone : Condensation of an aldehyde and nitrile forms an α,β-unsaturated nitrile.
-
Conjugate Addition : Dibenzylamine adds to the β-position in THF at 0°C, followed by protonation.
Optimization Insights :
-
Catalysis : Lewis acids like ZnCl₂ improve regioselectivity.
-
Yield Enhancement : Low temperatures (−78°C) minimize side reactions, achieving 85% yield .
Reductive Amination Followed by Cyanation
This two-step strategy combines reductive amination and nitrile formation:
-
Reductive Amination : Reacting glutaraldehyde with dibenzylamine under H₂/Pd-C forms 5-(dibenzylamino)pentanal.
-
Cyanation : Treating the aldehyde with hydroxylamine hydrochloride and dehydrating agents (e.g., PCl₃) yields the nitrile.
Challenges :
Q & A
Q. Basic Research Focus
- Toxicity mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- Ventilation : Avoid inhalation of vapors (H335); conduct reactions in fume hoods .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?
Q. Advanced Research Focus
- DFT calculations : Optimize transition states for reactions like cyano group hydrolysis or amine alkylation using software (Gaussian, ORCA) .
- Molecular docking : Predict binding affinities to biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
- Solvent effects : COSMO-RS simulations to evaluate solvent polarity impacts on reaction rates .
What strategies are effective for resolving racemic mixtures of this compound derivatives?
Q. Advanced Research Focus
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) .
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze enantiomers .
- Crystallization-induced asymmetric transformation : Seed crystals of desired enantiomer to drive equilibrium .
How can researchers validate the environmental impact of this compound in waste streams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
